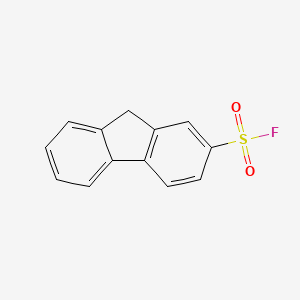

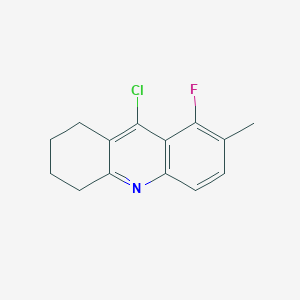

![molecular formula C23H16N2O2S B2450131 4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 868377-58-6](/img/structure/B2450131.png)

4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide, also known as ABT-737, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) family proteins. ABT-737 has been extensively studied in preclinical models and has shown promising results in cancer therapy.

Applications De Recherche Scientifique

Overview of Benzothiazole in Medicinal Chemistry

Benzothiazole is a core structure in various bioactive molecules due to its significant therapeutic potential. It is known for a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The structural simplicity and ease of synthesis of benzothiazole derivatives, particularly the 2-arylbenzothiazole moiety, make them attractive in drug discovery, offering potential advancements in the treatment of cancer and other diseases (Kamal et al., 2015).

Structural Activity Relationship of Benzothiazole

The versatility of benzothiazole is further highlighted by its structural activity relationship. Its derivatives exhibit various pharmacological activities, and modifications at specific positions on the benzothiazole scaffold can enhance these effects. This adaptability allows for the creation of numerous derivatives, each tailored for specific therapeutic applications, ranging from anticancer and antiviral treatments to antimicrobial and anti-inflammatory uses (Bhat & Belagali, 2020).

Advancements in Pharmacological Activities

Benzothiazole derivatives continue to attract attention for their broad range of biological and therapeutic activities. They have been recognized for their roles in addressing microbial infections, inflammation, and tumors. Importantly, benzothiazole-based compounds are being developed and studied for their potential as chemotherapeutic agents, with several derivatives showing promise in cancer treatment (Sumit et al., 2020).

Structural Modifications and Chemotherapeutic Applications

Recent research emphasizes the importance of structural modifications in benzothiazole derivatives to enhance their chemotherapeutic potential. These derivatives have been shown to possess potent anticancer activity, and there is ongoing research to develop these compounds into drug candidates. The conjugation of benzothiazole with various moieties may offer synergistic effects, highlighting the need for further exploration and development of these compounds in cancer chemotherapy (Ahmed et al., 2012).

Propriétés

IUPAC Name |

4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O2S/c1-3-14-25-20-13-12-17-6-4-5-7-19(17)21(20)28-23(25)24-22(27)18-10-8-16(9-11-18)15(2)26/h1,4-13H,14H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKUHTLZCFLWEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride](/img/structure/B2450048.png)

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2450053.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)

![4-((4-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2450061.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide](/img/structure/B2450066.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)

![1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione](/img/structure/B2450068.png)

![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)